Calculated Lipophilicity (LogP) Comparison: 10-Propyl vs. 10-Methyl and 10-Cyclopropyl Analogs
10-Propyl-3,10-diazabicyclo[4.3.1]decane exhibits a calculated LogP of 1.61 (Chemscene ) to 2.05 (Chembase [1]), representing a 0.5–0.9 log unit increase over 10-methyl-3,10-diazabicyclo[4.3.1]decane (LogP 1.10, Chemsrc ) and a 0.5–0.9 log unit increase over 10-cyclopropyl-3,10-diazabicyclo[4.3.1]decane (LogP 1.15, Fluorochem ). This difference translates to an approximately 3- to 8-fold higher predicted octanol–water partition coefficient for the 10-propyl derivative.
| Evidence Dimension | Calculated octanol–water partition coefficient (LogP / clogP) |
|---|---|
| Target Compound Data | 10-Propyl: LogP = 1.61 (Chemscene) to 2.05 (Chembase) |
| Comparator Or Baseline | 10-Methyl: LogP = 1.10 (Chemsrc); 10-Cyclopropyl: LogP = 1.15 (Fluorochem) |
| Quantified Difference | ΔLogP ≈ +0.5 to +0.9 versus methyl; ΔLogP ≈ +0.5 to +0.9 versus cyclopropyl |
| Conditions | Calculated values from different computational prediction methods; not experimentally determined by a single unified method |
Why This Matters
Lipophilicity is a primary determinant of membrane permeability, aqueous solubility, and non-specific protein binding; the 10-propyl derivative occupies a distinct LogP window that may favor blood–brain barrier penetration or membrane partitioning relative to the less lipophilic methyl and cyclopropyl analogs.
- [1] Chembase. 10-Propyl-3,10-diazabicyclo[4.3.1]decane. LogP: 2.048. View Source
